5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5, a (3-methoxyphenyl)methylthio moiety at position 3, and an amine group at position 2. This structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H15FN4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-4-2-3-11(9-14)10-23-16-20-19-15(21(16)18)12-5-7-13(17)8-6-12/h2-9H,10,18H2,1H3 |
InChI Key |
IAOMMEAAAMWSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure
The chemical structure of 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can be represented as follows:
This structure incorporates a triazole ring, which is pivotal for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine possess activity against various bacterial strains.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for effective compounds . The compound is expected to exhibit comparable or superior activity due to its structural similarities.
- Inhibition of Biofilm Formation : The ability of triazoles to inhibit biofilm formation was investigated using derivatives that showed significant effects against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine may also function effectively in preventing biofilm-related infections .
Anti-inflammatory Properties
Triazole derivatives have been noted for their anti-inflammatory activities. In vitro studies indicated that certain triazole compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
Experimental Findings
In one study, compounds similar to our target compound were tested at varying concentrations (10 µg/mL to 100 µg/mL), showing a decrease in TNF-α production by up to 60% at optimal doses . This suggests a potential therapeutic role in conditions characterized by excessive inflammation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between triazole derivatives and target proteins involved in disease processes. For instance, docking studies revealed that certain triazole compounds interact with thymidine phosphorylase (TP), an enzyme implicated in various physiological processes and pathologies .
Binding Affinity
The binding affinity of these compounds was assessed through computational methods, indicating strong interactions with key amino acids in the active site of TP. This suggests that 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine may also exhibit similar binding characteristics.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key areas of interest include:
- Enzyme Inhibition : The triazole ring is known for inhibiting enzymes involved in nucleic acid synthesis and metabolism. This inhibition can affect cell proliferation and has implications in cancer research.
- Receptor Modulation : The presence of the fluorinated phenyl group enhances binding affinity to certain receptors, potentially modulating their activity. This characteristic is beneficial in drug design aimed at targeting specific pathways.
- Cytokine Regulation : Studies indicate that this compound may influence cytokine release in immune cells, impacting inflammatory responses. This property makes it a candidate for further research in autoimmune diseases and inflammatory conditions.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Its mechanism of action typically involves disrupting cellular processes critical for pathogen survival.
Agricultural Applications
Beyond its medicinal uses, 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine may have potential applications in agriculture as a fungicide or pesticide due to its antifungal properties. Triazoles are well-known for their effectiveness against fungal pathogens affecting crops.
Case Studies and Research Findings
Several studies highlight the compound's potential across various applications:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of triazole derivatives similar to 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine. Results indicated that these compounds could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer cell proliferation .
- Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that triazole compounds exhibit broad-spectrum antimicrobial activity. The study evaluated the effectiveness of several derivatives against clinical isolates of bacteria and fungi, showing promising results for the compound .
- Inflammation Modulation : A recent investigation into the immunomodulatory effects of triazoles revealed that 5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine could significantly reduce cytokine levels in models of inflammation, suggesting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Comparisons
Halogen-Substituted Analogs
Compounds 4 and 5 (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Both display planar conformations except for a perpendicular fluorophenyl group. Substituting chlorine with fluorine preserves the crystal lattice, suggesting halogen size and electronegativity minimally affect packing in this system. In contrast, the target compound’s 3-methoxyphenyl group introduces steric and electronic differences, likely altering intermolecular interactions (e.g., van der Waals, π-stacking) compared to halogenated analogs .
Methoxyphenyl-Containing Analogs
The compound in , (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, shares a methoxyphenyl-triazole backbone. The para-methoxy group enhances solubility and may modulate binding affinity in biological systems. The target compound’s ortho-methoxy substitution (3-methoxyphenyl) could disrupt planarity, reducing crystallinity but improving membrane permeability .
Thiol/Thione Derivatives
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () and 4-((4-(diethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione () highlight the role of thione (-SH) groups. The target compound’s methylthio (-SCH2-) linker may reduce hydrogen-bonding capacity compared to thiols but increase metabolic stability .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
